4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

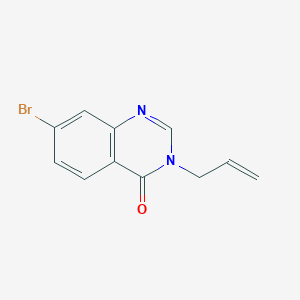

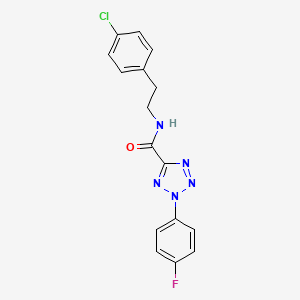

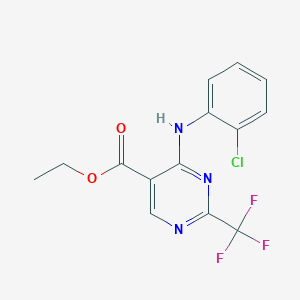

4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as AZD8797 and belongs to the class of sulfonamide compounds. AZD8797 has been extensively studied for its potential therapeutic applications in various medical conditions.

Wissenschaftliche Forschungsanwendungen

Photoresponsive Molecularly Imprinted Hydrogels

Research on azobenzene-containing functional monomers, such as 4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acid (MAPASA), has led to the development of photoresponsive molecularly imprinted hydrogel materials that function in biocompatible aqueous media. These hydrogels exhibit potential for the photoregulated release and uptake of pharmaceuticals, indicating a promising avenue for controlled drug delivery systems (Gong, Wong, & Lam, 2008).

Rh(III)-Catalyzed C-H Activation/Cycloaddition

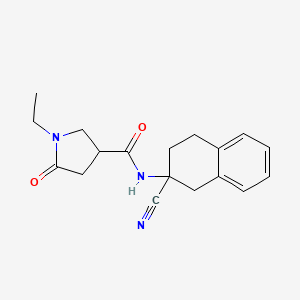

A study by Cui, Zhang, and Wu (2013) on Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes presents a method for the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process, which features mild conditions and high efficiency, underscores the potential for synthesizing biologically relevant heterocycles, suggesting applications in medicinal chemistry (Cui, Zhang, & Wu, 2013).

Azepanium Ionic Liquids

The synthesis of a new family of room-temperature azepanium ionic liquids from azepane offers insights into green chemistry applications. These ionic liquids have potential uses in various industries, including as solvents and electrolytes, due to their wide electrochemical windows and environmental friendliness (Belhocine et al., 2011).

Pharmacokinetics and Anti-fibrosis Potential

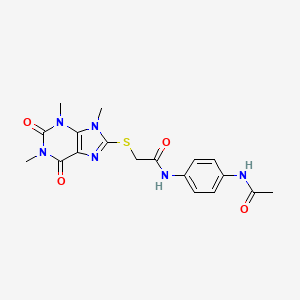

A novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, has been explored for its pharmacokinetics, tissue distribution, and potential as an anti-fibrosis drug. The study suggests its effectiveness in treating renal and hepatic fibrosis, as well as its potential for anti-metastatic effects in breast cancer models (Kim et al., 2008).

Synthesis of Bioactive Heterocycles

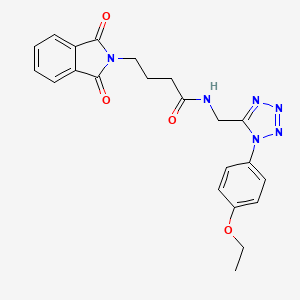

The aza-Claisen rearrangement of specific benzothiopyran derivatives has facilitated the synthesis of bioactive heterocycles, showing promise in drug development for treating various conditions. This method highlights the importance of innovative synthetic pathways in discovering new pharmacologically active compounds (Majumdar & Samanta, 2004).

Eigenschaften

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15-10-11-20-18(14-15)21-19(23)16-6-8-17(9-7-16)26(24,25)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFYMXBXXYJYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)

![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)

![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)